molecular formula C5H12ClNS2 B2816657 1,4-Dithiepan-6-amine;hydrochloride CAS No. 128862-27-1

1,4-Dithiepan-6-amine;hydrochloride

Cat. No.: B2816657
CAS No.: 128862-27-1
M. Wt: 185.73
InChI Key: ZSWIWZOOKXJCJZ-UHFFFAOYSA-N
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Description

1,4-Dithiepan-6-amine;hydrochloride is a chemical compound with the molecular formula C5H11NS2·HCl It is a derivative of dithiepan, a seven-membered heterocyclic compound containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dithiepan-6-amine;hydrochloride typically involves the reaction of 1,4-Dithiepan-6-one with ammonia or an amine under reductive amination conditions. The reaction can be catalyzed by palladium(II) acetate in the presence of a bidentate ligand such as D t-BPF and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes using similar conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiepan-6-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding thiol or sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

1,4-Dithiepan-6-amine;hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dithiepan-6-amine;hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The sulfur atoms in the dithiepan ring can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dithiepan-6-one: A precursor in the synthesis of 1,4-Dithiepan-6-amine;hydrochloride.

    1,4-Dithiane: A related six-membered ring compound with two sulfur atoms.

    Thiomorpholine: A five-membered ring compound with one sulfur and one nitrogen atom.

Uniqueness

This compound is unique due to its seven-membered ring structure containing two sulfur atoms and an amine group

Properties

IUPAC Name

1,4-dithiepan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2.ClH/c6-5-3-7-1-2-8-4-5;/h5H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWIWZOOKXJCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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